Cas no 2105905-46-0 (4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine)
4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine Chemical and Physical Properties
Names and Identifiers
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- 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine
- AMY13928
- AKOS037645856
- AS-64265
- 4,6-dichloropyrazolo[3,4-b]pyridine
- CS-0047197
- 4,6-dichloro-2H-pyrazolo[3,4-b]pyridine
- SY251493
- DB-153064
- W15481
- 2105905-46-0
- MFCD31580212
- SCHEMBL561294
-
- MDL: MFCD31580212
- Inchi: 1S/C6H3Cl2N3/c7-4-1-5(8)10-6-3(4)2-9-11-6/h1-2H,(H,9,10,11)
- InChI Key: KBMYBHMAMVXIQL-UHFFFAOYSA-N
- SMILES: ClC1C=C(N=C2C=1C=NN2)Cl
Computed Properties
- Exact Mass: 186.9704025 g/mol
- Monoisotopic Mass: 186.9704025 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 41.6
- Molecular Weight: 188.01
4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM325579-100mg |
4,6-dichloro-1H-pyrazolo[3,4-b]pyridine |
2105905-46-0 | 95+% | 100mg |
$153 | 2021-08-18 | |
| Chemenu | CM325579-250mg |
4,6-dichloro-1H-pyrazolo[3,4-b]pyridine |
2105905-46-0 | 95+% | 250mg |
$255 | 2021-08-18 | |
| Chemenu | CM325579-1g |
4,6-dichloro-1H-pyrazolo[3,4-b]pyridine |
2105905-46-0 | 95+% | 1g |
$600 | 2021-08-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X35845-100mg |
4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine |
2105905-46-0 | 98% | 100mg |
¥93.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X35845-250mg |
4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine |
2105905-46-0 | 98% | 250mg |
¥125.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X35845-1g |
4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine |
2105905-46-0 | 98% | 1g |
¥306.0 | 2024-07-18 | |
| ChemScence | CS-0047197-100mg |
4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine |
2105905-46-0 | 99.86% | 100mg |
$73.0 | 2022-04-27 | |
| ChemScence | CS-0047197-250mg |
4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine |
2105905-46-0 | 99.86% | 250mg |
$115.0 | 2022-04-27 | |
| ChemScence | CS-0047197-1g |
4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine |
2105905-46-0 | 99.86% | 1g |
$260.0 | 2022-04-27 | |
| ChemScence | CS-0047197-5g |
4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine |
2105905-46-0 | 99.86% | 5g |
$788.0 | 2022-04-27 |
4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine Suppliers
4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine Related Literature
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine
4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine: A Comprehensive Overview
The compound with CAS No. 2105905-46-0, known as 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazolopyridines, which are characterized by their fused pyrazole and pyridine rings. The presence of two chlorine atoms at the 4 and 6 positions of the pyrazolopyridine ring imparts unique electronic and structural properties to this molecule.
4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine has been extensively studied for its potential applications in drug discovery. Recent research has highlighted its role as a building block in the synthesis of various bioactive molecules. For instance, studies have shown that this compound can serve as a precursor for the development of kinase inhibitors, which are crucial in the treatment of cancer and other diseases. The ability of this compound to act as a scaffold for further functionalization makes it a valuable tool in medicinal chemistry.
The synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine involves a multi-step process that typically includes the formation of the pyrazolopyridine core followed by chlorination at specific positions. Researchers have optimized these steps to achieve high yields and purity. One notable advancement in its synthesis is the use of microwave-assisted techniques, which have significantly reduced reaction times while maintaining product quality.
From a structural standpoint, 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine exhibits a rigid and planar geometry due to the aromaticity of its fused rings. This planarity is advantageous in drug design as it allows for favorable interactions with biological targets such as enzymes and receptors. Computational studies have further revealed that the compound's electronic distribution facilitates hydrogen bonding and π-π interactions, which are critical for binding to protein surfaces.
In terms of biological activity, 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine has demonstrated moderate inhibitory effects against several kinases in vitro. These findings suggest its potential as a lead compound for developing anti-cancer therapies. Additionally, recent studies have explored its role in modulating other therapeutic targets such as G-protein coupled receptors (GPCRs), opening new avenues for its application in treating neurodegenerative diseases.
The pharmacokinetic properties of 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine are currently under investigation. Early results indicate that it has acceptable solubility and permeability profiles, which are essential for oral bioavailability. However, further optimization may be required to enhance its stability and reduce potential toxicity.
In conclusion, 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine (CAS No. 2105905-46-0) stands out as a promising molecule with diverse applications in drug discovery and development. Its unique structure and versatile reactivity make it an invaluable asset for researchers aiming to design novel therapeutic agents. As ongoing studies continue to uncover its full potential, this compound is poised to play a significant role in advancing modern medicine.
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